molecular formula C19H17N3O2 B2858896 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1172783-48-0

1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2858896
CAS No.: 1172783-48-0
M. Wt: 319.364
InChI Key: KRNICKZMXZVARN-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research, integrating a 1,2,4-oxadiazole heterocycle with a pyrrolidin-2-one scaffold. The 1,2,4-oxadiazole ring is a privileged structure in pharmaceutical design due to its unique bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in potential drug candidates . This moiety is found in a range of commercially available drugs and is investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects . Recent scientific investigations highlight the particular relevance of 1,2,4-oxadiazole-containing derivatives in antimicrobial research. Studies have identified such compounds as potent, non-β-lactam antibiotic agents with promising activity against methicillin-resistant Staphylococcus aureus (MRSA) . Some derivatives demonstrate bactericidal effects and can act synergistically with existing antibiotics like oxacillin, potentially restoring their efficacy against resistant strains and suppressing key resistance gene expression . This positions this compound as a valuable scaffold for developing novel antibacterial therapeutics to address the global challenge of multidrug resistance. Beyond infectious disease research, this compound's structure is also highly relevant for neuroscience and oncology. The 1,2,4-oxadiazole scaffold is present in small molecules being developed to target central nervous system (CNS) receptors, such as the relaxin-3 (RXFP3) system, which is implicated in stress, metabolism, and reward behaviors . Furthermore, structurally related 1,3,4-oxadiazole hybrids are extensively studied for their anticancer potential, showing mechanisms of action that include the inhibition of critical enzymes like thymidylate synthase, histone deacetylase (HDAC), and telomerase . Researchers can utilize this compound as a key intermediate or pharmacophore for designing novel bioactive molecules across these therapeutic areas.

Properties

IUPAC Name

1-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-17-11-16(13-22(17)12-14-7-3-1-4-8-14)19-20-18(21-24-19)15-9-5-2-6-10-15/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNICKZMXZVARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidin-2-one moiety. One common method includes the reaction of benzylamine with phenylacetic acid to form an intermediate, which is then cyclized with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications .

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of compounds containing the 1,2,4-oxadiazole moiety is their antimicrobial properties . Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). For instance, a study highlighted that a specific oxadiazole-containing compound showed a minimum inhibitory concentration (MIC) of 4 µM against MRSA strains, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMIC (µM)Target Bacteria
Compound A4MRSA ATCC 43300
Compound B6.25S. aureus ATCC 29213
Compound C12.5S. aureus ATCC 29213

Antitumor Activity

The compound has also been evaluated for its anticancer properties . Studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a specific derivative demonstrated significant cytotoxicity against breast and colon cancer cell lines with IC50 values in the low micromolar range .

Table 2: Antitumor Activity of Selected Oxadiazole Derivatives

CompoundIC50 (µM)Cancer Cell Line
Compound D5MCF-7 (Breast Cancer)
Compound E8HT-29 (Colon Cancer)
Compound F10HCT116 (Colon Cancer)

Neurological Applications

In neurological research, compounds similar to 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one have been investigated as potential antagonists for neuroreceptors . Notably, studies have shown that certain oxadiazole derivatives can selectively antagonize muscarinic receptors involved in cognitive functions and could potentially be used in treating neurological disorders such as Alzheimer's disease .

Table 3: Neurological Activity of Oxadiazole Derivatives

CompoundReceptor TargetEffect
Compound GMuscarinic M4Antagonist
Compound HNMDA NR2BAntagonist

Case Studies and Research Findings

Several case studies have provided insights into the effectiveness of oxadiazole derivatives:

  • Antibacterial Case Study : A study published in MDPI found that a novel oxadiazole derivative exhibited potent antibacterial activity against MRSA strains with no observed toxicity at therapeutic concentrations .
  • Anticancer Case Study : Research conducted by ACS Publications demonstrated that a series of oxadiazole derivatives showed promising results in inhibiting tumor growth in xenograft models .
  • Neurological Case Study : A high-throughput screening campaign identified several small molecule antagonists targeting RXFP3 receptors that included oxadiazole structures, suggesting potential therapeutic avenues for neurological conditions .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Varying Oxadiazole Substituents

Compound A : 1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ()

  • Key Difference : Propyl group replaces the phenyl substituent on the oxadiazole.
  • Impact : Alkyl chains (e.g., propyl) increase lipophilicity but reduce aromatic interactions. This may lower binding affinity to targets requiring π-stacking (e.g., enzyme active sites) compared to the phenyl-substituted analog .

Compound B: 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid ()

  • Key Difference : Bromophenyl group and carboxylic acid substituent.
  • The carboxylic acid group introduces solubility but may limit CNS penetration due to ionization .

Compound C : Butalamine (N′,N′-dibutyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine) ()

  • Key Difference : Ethylenediamine and dibutylamine substituents.
  • Impact: The amine groups enable hydrogen bonding, contributing to vasodilatory activity. However, the lack of a pyrrolidinone core reduces structural rigidity compared to the target compound .

Analogs with Different Heterocyclic Moieties

Compound D : 1-Benzyl-4-(4-R-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one derivatives ()

  • Key Difference : Triazole sulfonylidene replaces oxadiazole.
  • Impact: The triazole’s hydrogen-bonding capacity and sulfonyl group enhance nootropic activity by targeting cholinergic or glutamatergic receptors. However, the oxadiazole in the target compound may offer superior metabolic stability .

Compound E: 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one ()

  • Key Difference: Oxazole and tetrahydroquinoline substituents.
  • Impact: The oxazole’s smaller size and reduced electronegativity compared to oxadiazole may alter binding kinetics.

Therapeutic Potential and Pharmacokinetic Profiles

Compound Structural Features Therapeutic Application Key Findings
Target Compound Benzyl, phenyl-oxadiazole, pyrrolidinone Potential CNS/nootropic agent High structural rigidity; phenyl group may enhance BBB penetration
Compound A (Propyl analog) Propyl-oxadiazole Undisclosed Increased lipophilicity; reduced π-π interactions vs. phenyl
Compound D (Triazole) Triazole sulfonylidene Nootropic Strong affinity for cholinergic targets; lower metabolic stability
Butalamine (Compound C) Dibutylamine, phenyl-oxadiazole Vasodilation Amine groups enable vasodilatory activity; less rigid structure

Research Findings and Limitations

  • Nootropic Potential: The target compound’s oxadiazole and benzyl groups position it as a candidate for CNS disorders, though in vivo validation is needed .
  • Synthetic Challenges : Substituents on the oxadiazole (e.g., phenyl vs. propyl) require precise optimization to balance lipophilicity and target engagement .
  • Computational Insights : Density-functional theory (DFT) methods () and crystallographic tools like SHELX () can predict electronic properties and refine synthetic routes, but experimental validation remains critical .

Biological Activity

1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that has attracted attention due to its unique structural features and potential biological applications. This compound combines a pyrrolidin-2-one core with a benzyl group and a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Structural Overview

The chemical structure of this compound can be represented as follows:

C19H17N3O2\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}_{2}

The compound features:

  • Pyrrolidin-2-one : A cyclic amide that contributes to the compound's stability.
  • Benzyl Group : Enhances lipophilicity and may influence the interaction with biological targets.
  • 1,2,4-Oxadiazole Ring : Known for its potential in various pharmacological activities.

The precise mechanism of action for this compound is not fully elucidated; however, oxadiazoles are known to exhibit multiple biological activities through various pathways:

Antimicrobial Activity

A study evaluating the antibacterial activity of related pyrrolidine derivatives reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. This suggests that compounds similar to this compound may also possess significant antimicrobial properties .

CompoundMIC (mg/mL)Target Organisms
1-Benzyl...0.0039 - 0.025S. aureus, E. coli
PA-10.025C. albicans, E. coli
Other Pyrrolidine DerivativesVariesVarious Bacterial Strains

Anticancer Activity

Research has indicated that oxadiazole derivatives can inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells . Specific studies on this compound are necessary to confirm these effects.

Case Studies

A notable study focused on the synthesis and biological evaluation of oxadiazole derivatives demonstrated that modifications on the oxadiazole ring significantly influenced their biological activities. The introduction of different substituents on the phenyl ring was found to enhance antibacterial activity .

In another case study involving pyrrolidine derivatives, it was observed that electron-donating groups on the phenyl ring improved antimicrobial efficacy against both gram-positive and gram-negative bacteria .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one?

Multi-step synthesis involving cyclization reactions under controlled conditions (e.g., toluene or DMF as solvents, nickel perchlorate catalysts) is commonly employed. Reaction parameters such as temperature (80–120°C) and pH must be rigorously monitored to avoid side reactions and improve yields. Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for structural characterization?

X-ray crystallography (using SHELX programs for refinement) is ideal for resolving stereochemical details and confirming the oxadiazole-pyrrolidinone core . Complementary techniques include NMR (¹H/¹³C for functional group analysis), FTIR (to identify carbonyl and oxadiazole vibrations), and high-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What are the solubility and stability profiles of this compound under varying conditions?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited aqueous solubility. Stability studies recommend storage at –20°C in inert atmospheres to prevent oxadiazole ring hydrolysis or pyrrolidinone degradation under prolonged light/heat exposure .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed bioactivity data?

Molecular docking (e.g., using AutoDock or Schrödinger Suite) can predict binding affinities to targets like kinases or GPCRs. If experimental IC50 values contradict in silico results, re-evaluate force field parameters, solvent models, or ligand protonation states. Free energy perturbation (FEP) calculations may refine binding mode predictions .

Q. What structural modifications enhance selectivity against cancer cell lines while minimizing off-target effects?

Structure-activity relationship (SAR) studies suggest substituting the benzyl group with electron-withdrawing substituents (e.g., -CF₃) or replacing the phenyl-oxadiazole moiety with heteroaromatic rings (e.g., thiophene) to improve target specificity. Comparative bioactivity tables (e.g., IC50 values for HCT116 vs. normal cells) guide analog design .

Q. How do reaction intermediates influence the formation of synthetic impurities?

Impurities often arise from incomplete cyclization or oxidation of the pyrrolidinone ring. LC-MS monitoring of intermediates (e.g., amine precursors or oxadiazole intermediates) combined with kinetic studies can identify critical control points. Mitigation strategies include optimizing stoichiometry of nitrile oxide precursors and using scavenger resins .

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. For fungal targets, broth microdilution assays (CLSI M38 guidelines) assess growth inhibition. Synergy studies with β-lactam antibiotics can reveal potentiating effects .

Methodological Considerations

Q. How to validate target engagement in cellular models?

Use fluorescent probes (e.g., ST-1628 derivatives) with oxadiazole cores for competitive binding assays. Confocal microscopy or flow cytometry can quantify cellular uptake and colocalization with biomarkers (e.g., tubulin for anticancer activity) .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

Prodrug approaches (e.g., esterification of the pyrrolidinone carbonyl) enhance oral bioavailability. Pharmacokinetic modeling (e.g., using GastroPlus) predicts absorption/distribution, while metabolite identification via LC-MS/MS guides structural optimization .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity data across research groups?

Cross-validate assay conditions (e.g., cell line authenticity, serum concentration, incubation time). Meta-analyses of published IC50 values (see table below) and standardized protocols (e.g., MTT vs. resazurin assays) reduce variability. Consider batch-to-batch compound purity as a confounding factor .

Compound VariantHCT116 IC50 (µM)MCF7 IC50 (µM)Reference
Parent compound10–2015–25
4-CF₃-phenoxy analog0.47–2.01.5–3.0

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